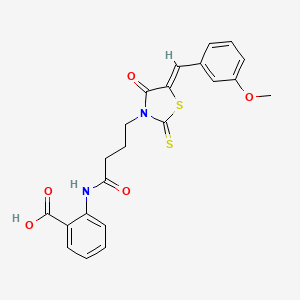

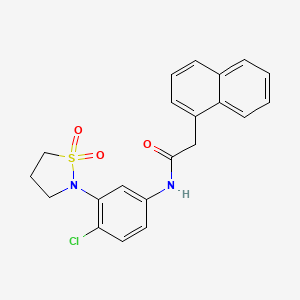

![molecular formula C14H18O6 B2761482 Methyl 2-[4-(2-methoxy-1-methyl-2-oxoethoxy)phenoxy]propanoate CAS No. 85977-51-1](/img/structure/B2761482.png)

Methyl 2-[4-(2-methoxy-1-methyl-2-oxoethoxy)phenoxy]propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of “Methyl 2-[4-(2-methoxy-1-methyl-2-oxoethoxy)phenoxy]propanoate” is represented by the InChI code:1S/C14H18O6/c1-9(13(15)17-3)19-11-5-7-12(8-6-11)20-10(2)14(16)18-4/h5-10H,1-4H3 . This compound has a molecular weight of 282.29 . Physical and Chemical Properties Analysis

“this compound” is a solid compound . The compound’s CAS Number is 85977-51-1 .科学的研究の応用

Herbicidal Applications

Methyl 2-[4-(2-methoxy-1-methyl-2-oxoethoxy)phenoxy]propanoate and its derivatives have been studied for their herbicidal properties. Shimabukuro et al. (1978) found that dichlofop-methyl, a derivative, acts as a selective herbicide for controlling wild oat in wheat. It inhibits auxin-stimulated elongation in oat and wheat coleoptile segments and functions as an auxin antagonist. The metabolite, dichlofop, inhibits root growth in susceptible plants, suggesting different biological activities of the compound and its metabolite acting at different sites within a plant (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).

Catalytic Upgrading and Polymerization

The compound is also relevant in the field of catalytic upgrading of phenolic monomers. Zhang et al. (2014) studied the aqueous phase catalytic upgrading of phenolic monomers to hydrocarbons using catalysts like Pd/C combined with HZSM-5 zeolite, where eugenol, a lignin model compound containing a methoxy group, was used. This study highlights the relationship between the acidity of zeolites and the deoxygenation activities based on the hydrodeoxygenation of eugenol (Zhang, Xing, Song, Xin, Lin, Xing, & Li, 2014).

In the area of polymer science, Whelpley et al. (2022) explored the synthesis and styrene copolymerization of novel phenoxy ring-substituted isopropyl phenylcyanoacrylates. These acrylates, synthesized from phenoxy ring-substituted benzaldehydes, were copolymerized with styrene, demonstrating their potential in polymer chemistry (Whelpley, Zepeda, Schjerven, Rocus, & Kharas, 2022).

Antimicrobial and Antioxidant Applications

Davidson and Brandén (1981) discussed the antimicrobial activity of non-halogenated phenolic compounds, which includes derivatives of this compound. They reviewed the spectrum of antimicrobial activity of these compounds and their proposed mechanism of action (Davidson & Brandén, 1981).

Li and Seeram (2010) isolated phenolic compounds from maple syrup, which included derivatives of the chemical , and evaluated their antioxidant activities. This study highlights the potential of these compounds in contributing to the antioxidant properties of foods (Li & Seeram, 2010).

Environmental Impact Studies

Werner, Garratt, and Pigott (2012) investigated the sorption of phenoxy herbicides, including derivatives of this compound, to soil, organic matter, and minerals. They compiled data on the soil-water distribution coefficients and reviewed parameters that characterize soil and solution properties. This study provides insights into the environmental impact and behavior of these compounds (Werner, Garratt, & Pigott, 2012).

作用機序

The mechanism of action for “Methyl 2-[4-(2-methoxy-1-methyl-2-oxoethoxy)phenoxy]propanoate” is not specified in the sources I found. The mechanism of action would depend on the specific application of the compound, such as whether it’s being used in drug development, material synthesis, or other scientific research.

Safety and Hazards

特性

IUPAC Name |

methyl 2-[4-(1-methoxy-1-oxopropan-2-yl)oxyphenoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O6/c1-9(13(15)17-3)19-11-5-7-12(8-6-11)20-10(2)14(16)18-4/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKRDESWBQNMAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=C(C=C1)OC(C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

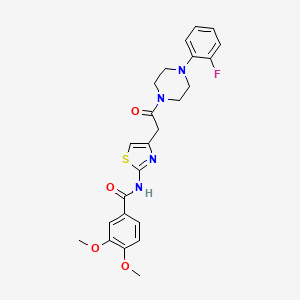

![Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2761399.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2761404.png)

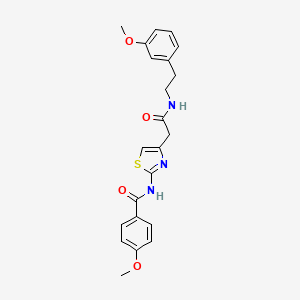

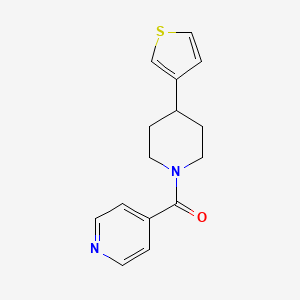

![2-phenoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2761409.png)

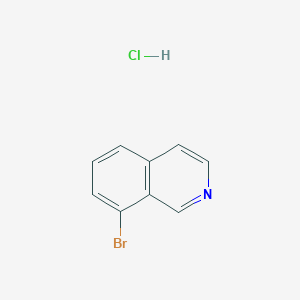

![4,6-Dioxo-2,4,5,6-tetrahydro-1H-benzo[g]imidazo[1,2,3-ij]pteridin-12-ium chloride](/img/structure/B2761411.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)propanamide](/img/structure/B2761414.png)

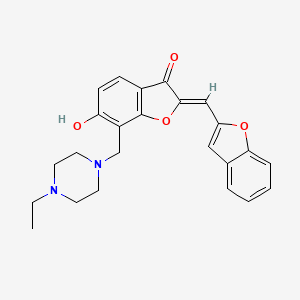

![N-[2-[(3Ar,6aR)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2761419.png)

![[(1R,5S)-5-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride](/img/structure/B2761421.png)